Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester
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Overview
Description
Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester is a chemical compound with the molecular formula C6H10Cl2O3 and a molecular weight of 201.048 g/mol . It is also known by its systematic name, ethyl 2,2-dichloro-2-ethoxyacetate . This compound is characterized by its colorless liquid form and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester typically involves the reaction of diethyl oxalate with other reagents . The reaction is allowed to proceed at room temperature for 24 hours, after which the mixture is neutralized with a saturated sodium carbonate solution .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester undergoes various chemical reactions, including substitution and hydrolysis .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, which replace the chlorine atoms in the compound.
Major Products: The major products formed from these reactions include ethyl 2-ethoxyacetate and other acetic acid derivatives .
Scientific Research Applications
Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester involves its interaction with nucleophiles, leading to substitution reactions . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the compound, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester: This compound has a similar structure but includes a phenoxy group instead of an ethoxy group.
2,2-Dichlorophenylacetic acid ethyl ester: This compound is similar but has a phenyl group instead of an ethoxy group.
Uniqueness: Acetic acid,2,2-dichloro-2-ethoxy-, ethyl ester is unique due to its specific combination of dichloro and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H10Cl2O3 |
---|---|
Molecular Weight |
201.04 g/mol |
IUPAC Name |
ethyl 2-(2,2-dichloroethoxy)acetate |
InChI |
InChI=1S/C6H10Cl2O3/c1-2-11-6(9)4-10-3-5(7)8/h5H,2-4H2,1H3 |
InChI Key |
SGMABIMVUVJIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC(Cl)Cl |
Origin of Product |
United States |
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